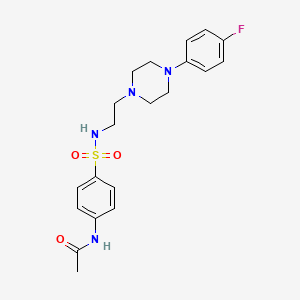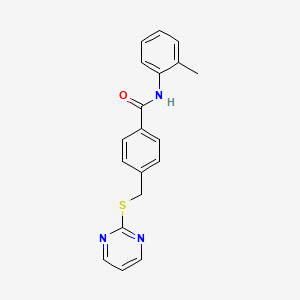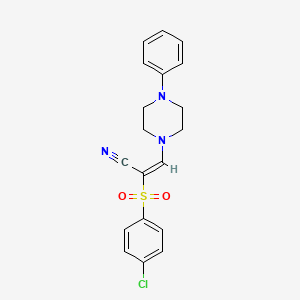![molecular formula C23H28N4O3S B2492681 (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705925-20-7](/img/structure/B2492681.png)
(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader category of chemicals that are synthesized and studied for their potential biological activities and chemical properties. Research on similar compounds involves detailed synthesis procedures, analysis of their molecular structure, and exploration of their physical and chemical properties. These studies contribute significantly to the development of new materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions and is characterized by specific methods that ensure the formation of the desired product. For instance, studies on similar thiazole and indole derivatives include the use of various chemical reactions to synthesize novel compounds with potential antibacterial activity (Shahana & Yardily, 2020). These synthesis methods are crucial for developing compounds with specific chemical and biological properties.
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations are often employed to understand the equilibrium geometry, bonding features, and vibrational wave numbers (Rajaraman et al., 2015). This detailed analysis aids in the understanding of the structural characteristics that contribute to the compound's reactivity and stability.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies on similar molecules have explored their reactivity under different conditions, providing insights into their potential applications. For example, the HOMO-LUMO gap analysis can give information about the compound's stability and reactivity (Borza et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable products. For instance, crystallography studies can reveal the compound's solid-state structure and intermolecular interactions (Revathi et al., 2015).
Scientific Research Applications
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
A study by Borza et al. (2007) identified a series of compounds as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives showed low nanomolar activity in binding and functional assays and were active in a formalin-induced hyperalgesia model in mice after oral administration. This suggests potential applications in neurological research and pain management [Borza et al., 2007].
Anticancer Activity in Melanoma Cells
Kong et al. (2018) discovered that a naphthyridine derivative exhibited significant anticancer activity against the human malignant melanoma cell line A375. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment [Kong et al., 2018].
Vibrational and Electronic Properties
Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on a bis-indolic derivative similar in structure, focusing on its energetic and spectroscopic profiles. This compound can be used as a precursor to a variety of melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm research [Al-Wabli et al., 2017].
Antimicrobial and Antitumor Activity
Shahana and Yardily (2020) synthesized novel compounds with thiazol and thiophene components, characterized their structural and vibrational spectra, and conducted molecular docking studies to assess their antibacterial activity. Such research indicates potential applications in developing new antibacterial agents [Shahana & Yardily, 2020].
Novel Synthetic Cannabinoids Detection
Uchiyama et al. (2013) identified new types of synthetic cannabinoids, indicating the importance of these compounds in forensic science and substance abuse research [Uchiyama et al., 2013].
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-29-19-3-2-16-14-21(25-20(16)15-19)22(28)27-9-4-17(5-10-27)26-11-6-18(7-12-26)30-23-24-8-13-31-23/h2-3,8,13-15,17-18,25H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCEMXJTFLTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)




![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)